molecular formula C17H15FN2O3 B12605627 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918146-29-9

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12605627
CAS No.: 918146-29-9
M. Wt: 314.31 g/mol
InChI Key: BMCCTPCFPIRPKW-UHFFFAOYSA-N
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Description

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is linked to a pyridine ring substituted with a fluorophenyl group.

Preparation Methods

The synthesis of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine-2,5-dione core is then constructed through cyclization reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:

Properties

CAS No.

918146-29-9

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

1-[2-[6-(4-fluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H15FN2O3/c18-13-3-1-12(2-4-13)15-6-5-14(11-19-15)23-10-9-20-16(21)7-8-17(20)22/h1-6,11H,7-10H2

InChI Key

BMCCTPCFPIRPKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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